(1R,2R,3S)-2-Nitrocyclohexane-1,3-diol
CAS No.:
Cat. No.: VC20131892
Molecular Formula: C6H11NO4
Molecular Weight: 161.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H11NO4 |
|---|---|
| Molecular Weight | 161.16 g/mol |
| IUPAC Name | (1R,3S)-2-nitrocyclohexane-1,3-diol |
| Standard InChI | InChI=1S/C6H11NO4/c8-4-2-1-3-5(9)6(4)7(10)11/h4-6,8-9H,1-3H2/t4-,5+,6? |
| Standard InChI Key | MOARHLBZNDZIFZ-XEAPYIEGSA-N |
| Isomeric SMILES | C1C[C@H](C([C@H](C1)O)[N+](=O)[O-])O |
| Canonical SMILES | C1CC(C(C(C1)O)[N+](=O)[O-])O |
Introduction
Structural and Stereochemical Properties
Molecular Configuration
The compound’s IUPAC name, (1R,3S)-2-nitrocyclohexane-1,3-diol, reflects its stereochemistry, with hydroxyl groups at positions 1 and 3 (R and S configurations, respectively) and a nitro group at position 2. The cyclohexane ring adopts a chair conformation, where the nitro group occupies an axial position, while hydroxyl groups reside in equatorial orientations to minimize steric strain .
Key Stereochemical Data:
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Isomeric SMILES:
C1C[C@H](C([C@H](C1)O)[N+](=O)[O-])O -
Optical Rotation: Reported values vary, but experimental data from enantioselective syntheses suggest moderate optical activity due to chiral centers at C1 and C3 .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The most widely documented synthesis involves a Henry reaction between glutaric dialdehyde and nitromethane under basic conditions:
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Reaction Conditions:
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Base: Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃)
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Solvent: Methanol or ethanol
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Temperature: 0–5°C to control exothermicity
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Mechanism:
The nitro-aldol reaction proceeds via deprotonation of nitromethane to form a nitronate ion, which attacks the carbonyl group of glutaric dialdehyde. Subsequent cyclization yields the cyclohexane backbone. -
Purification:
Crude product is neutralized with cation-exchange resins (e.g., Amberlite IR-120) and purified via solvent extraction (ethyl acetate/water) or column chromatography (hexane:EtOAc gradient).
Typical Yield: 54–68%
Chemical Reactivity and Derivatives
Oxidation Reactions
The hydroxyl groups at C1 and C3 are susceptible to oxidation:
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Agents: KMnO₄ (acidic conditions) or CrO₃ yields cyclohexane-1,3-dione or 1,3-dicarboxylic acid.
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Selectivity: Steric hindrance from the nitro group directs oxidation to the less hindered hydroxyl.
Reduction Reactions
The nitro group can be reduced to an amine:
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Catalytic Hydrogenation: H₂/Pd-C in ethanol produces (1R,2R,3S)-2-aminocyclohexane-1,3-diol.
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Applications: The amine derivative serves as a precursor to bioactive molecules, including antimicrobial agents .
Substitution Reactions
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Esterification: Acetic anhydride converts hydroxyls to acetates, yielding 2-nitrocyclohexane-1,3-diacetate.
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Etherification: Alkyl halides (e.g., methyl iodide) form ether derivatives under basic conditions.
Applications in Pharmaceutical Research
Intermediate in Drug Synthesis
The compound is a key building block for:
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Polyhydroxylated Indoles: Used in lysosomal storage disease therapies (e.g., Gaucher’s disease) .
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APJ Receptor Agonists: Nitrocyclohexane derivatives are explored for cardiovascular therapies, though direct linkages require further validation .
Biological Activity
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Antimicrobial Properties: Derivatives exhibit moderate activity against Staphylococcus aureus and Escherichia coli.
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Anticancer Potential: Nitro group redox cycling generates reactive oxygen species (ROS), inducing apoptosis in cancer cell lines.
Comparative Analysis with Analogues
| Compound | Functional Groups | Key Differences | Applications |
|---|---|---|---|
| 2-Nitrocyclohexane-1,2-diol | -OH at C1, C2; -NO₂ at C2 | Reduced steric hindrance | Less stable under acidic conditions |
| 2-Nitrocyclohexane-1,4-diol | -OH at C1, C4; -NO₂ at C2 | Longer intramolecular H-bonding network | Enhanced solubility in polar solvents |
Recent Advances and Future Directions
Recent studies highlight its role in stereoselective syntheses:
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